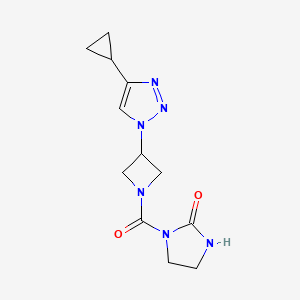
2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid consists of a phenoxyacetic acid group where one of the hydrogen atoms in the phenyl ring is replaced by a fluorine atom and a methyl group is replaced by a trifluoromethyl group .Physical And Chemical Properties Analysis
The boiling point of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is predicted to be 290.9±40.0 °C . The density is predicted to be 1.467±0.06 g/cm3 . The pKa value is predicted to be 2.93±0.10 .Scientific Research Applications
Environmental Impact and Degradation
Research has highlighted the environmental significance of phenoxyacetic acid herbicides, to which 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is related. Studies have explored the etiology of lymphoma and soft-tissue neoplasms in relation to the exposure to phenoxyacetic acid herbicides and chlorophenols, noting a possible weak association with non-Hodgkin's lymphomas potentially linked to 2,4-D, a compound related in structure and function to 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid (Kelly & Guidotti, 1989).
Advances in Fluoroalkylation Reactions
The application of fluoroalkylation in aqueous media has been reviewed, highlighting the progress and development of methods for incorporating fluorinated groups into molecules. These advances are crucial for the production of pharmaceuticals, agrochemicals, and functional materials, underlining the environmental-friendly approaches to fluoroalkylation reactions, which could involve compounds like 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid (Song et al., 2018).
Chemosensor Development
Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the importance of phenoxyacetic acid derivatives in developing sensors for detecting metal ions and other analytes. This underscores the potential utility of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid in creating sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).
Microbial Degradation and Environmental Fate
A review focused on the microbial degradation of polyfluoroalkyl chemicals provides insight into the environmental fate of compounds like 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid. The study discusses how microbial processes can lead to the degradation of fluoroalkyl and perfluoroalkyl moieties, contributing to the understanding of the environmental persistence and potential risks associated with these chemicals (Liu & Avendaño, 2013).
Synthesis and Industrial Applications
The practical synthesis of related compounds demonstrates the industrial relevance of fluoroalkylated biphenyls, highlighting the methodologies for their production and the challenges associated with their synthesis. This research could be applied to optimize the synthesis of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid for various industrial applications (Qiu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPEVZDANFDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)
![N-(furan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573547.png)
![6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2573550.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2573552.png)


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2573555.png)
![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)